molecular formula C20H16N2O4 B154814 2,5-Dianilinoterephthalic acid CAS No. 10109-95-2

2,5-Dianilinoterephthalic acid

Cat. No.: B154814
CAS No.: 10109-95-2
M. Wt: 348.4 g/mol
InChI Key: ZJQZWNLKRBUEKX-UHFFFAOYSA-N
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Description

2,5-Dianilinoterephthalic acid is an organic compound with the molecular formula C20H16N2O4. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of two aniline groups attached to a terephthalic acid core, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

It’s known that this compound is used in the formation of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic compounds that can form complexes with it.

Mode of Action

It’s known that this compound can form complexes with certain metals , indicating that it may interact with its targets through coordination bonds.

Biochemical Pathways

It’s known that this compound is involved in the synthesis of quinacridones , a class of compounds widely used as pigments. The synthesis process involves several steps, including condensation, oxidation, and ring-closure .

Result of Action

Given its role in the synthesis of quinacridones , it can be inferred that the compound contributes to the production of these pigments, which have important applications in the dye industry.

Action Environment

The action of 2,5-Dianilinoterephthalic acid can be influenced by various environmental factors. For instance, the compound is known to be air-sensitive and sparingly soluble in aromatic hydrocarbons but appreciably soluble in tetrahydrofuran . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as oxygen exposure and the presence of certain solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dianilinoterephthalic acid typically involves the reaction of terephthalic acid with aniline. One common method is the condensation of diethyl succinate with aniline to form diethyl 2,5-dianilino-3,6-dihydroterephthalate, which is then oxidized to diethyl 2,5-dianilinoterephthalate. This intermediate is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acidic catalysts and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of organic solvents such as chlorobenzene or N-methylpyrrolidone, and the product is purified through crystallization and filtration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dianilinoterephthalic acid is unique due to its specific arrangement of aniline groups on the terephthalic acid core. This structure imparts distinct electronic and optical properties, making it valuable in the development of advanced materials and organic electronics .

Properties

IUPAC Name

2,5-dianilinoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)15-12-18(22-14-9-5-2-6-10-14)16(20(25)26)11-17(15)21-13-7-3-1-4-8-13/h1-12,21-22H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZWNLKRBUEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064948
Record name 2,5-Dianilinoterephthalic acid
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10109-95-2
Record name 2,5-Dianilinoterephthalic acid
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Record name 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-
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Record name 1,4-Benzenedicarboxylic acid, 2,5-bis(phenylamino)-
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Record name 2,5-Dianilinoterephthalic acid
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Record name 2,5-dianilinoterephthalic acid
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Record name 2,5-Dianilinoterephthalic acid
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Synthesis routes and methods

Procedure details

It is important to drive the reaction far enough to react all of the 2,5-dianilinoterephthalic acid. Generally this takes about 1 hour at about 85° C., at which point the reaction is stopped by cooling and combining the mixture with water. The resulting solid, suspended in the dilute aqueous phosphoric acid, is filtered and washed with water until neutral. However, even under optimized conditions for cyclization, a minor amount of quinacridone, the by-product formed by double cyclization of the 2,5-dianilinoterephthalic acid, is obtained, i.e. ##STR6##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,5-dianilinoterephthalic acid in coordination chemistry?

A: this compound acts as a bridging ligand in the formation of binuclear metal complexes. [, ] This is demonstrated by its reaction with molybdenum and tungsten precursors, yielding complexes where two metal centers are linked by the dicarboxylate groups of the this compound. [] This bridging ability makes it a valuable building block for studying electronic communication between metal centers.

Q2: How does the structure of this compound influence its coordination behavior and the electronic properties of the resulting complexes?

A: The presence of two carboxylate groups at the 1,4 positions of the phenyl ring in this compound allows it to act as a bridging ligand, coordinating to two metal centers simultaneously. [, ] Density functional theory calculations suggest that the bridging ligand adopts a planar conformation in these complexes. [] This planar conformation, along with the conjugated pi system of the ligand, facilitates electronic communication between the two coordinated metal centers. [] This electronic coupling is evident in the electrochemical behavior of the complexes, where the extent of delocalization of the oxidized state depends on the identity of the metal center. []

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